molecular formula C28H28N4O3S2 B11329243 2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11329243
M. Wt: 532.7 g/mol
InChI Key: QPPHYUQPHMQZMZ-UHFFFAOYSA-N
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Description

2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a combination of sulfonyl, imidazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a sulfur source under acidic conditions.

    Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Thioether formation: The sulfonylated imidazole is reacted with a thiol to form the thioether linkage.

    Piperazine attachment: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thiol.

    Substitution: The piperazine and imidazole rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Functionalized derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and imidazole groups can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(4-methylpiperazin-1-yl)ethanone
  • **2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(4-ethylpiperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the imidazole and piperazine rings provide multiple sites for interaction with biological targets.

Properties

Molecular Formula

C28H28N4O3S2

Molecular Weight

532.7 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C28H28N4O3S2/c1-21-12-14-24(15-13-21)37(34,35)28-27(29-26(30-28)22-8-4-2-5-9-22)36-20-25(33)32-18-16-31(17-19-32)23-10-6-3-7-11-23/h2-15H,16-20H2,1H3,(H,29,30)

InChI Key

QPPHYUQPHMQZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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